molecular formula C6H10N2 B3368715 1H-Pyrrol-3-amine,1-ethyl-(9CI) CAS No. 216591-46-7

1H-Pyrrol-3-amine,1-ethyl-(9CI)

Cat. No.: B3368715
CAS No.: 216591-46-7
M. Wt: 110.16 g/mol
InChI Key: ZIDVMTMIRTVAII-UHFFFAOYSA-N
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Description

1H-Pyrrol-3-amine,1-ethyl-(9CI) is an organic compound with the molecular formula C6H10N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of an ethyl group at the nitrogen atom and an amino group at the third position of the pyrrole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrol-3-amine,1-ethyl-(9CI) can be synthesized through various methods. One common approach involves the alkylation of pyrrole with ethyl halides in the presence of a base. The reaction typically proceeds under mild conditions, using solvents such as ethanol or acetonitrile. The amino group can be introduced through subsequent amination reactions .

Industrial Production Methods: Industrial production of 1H-Pyrrol-3-amine,1-ethyl-(9CI) often involves large-scale alkylation and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrol-3-amine,1-ethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

1H-Pyrrol-3-amine,1-ethyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrol-3-amine,1-ethyl-(9CI) involves its interaction with specific molecular targets and pathways. The amino group at the third position allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrol-3-amine,1-ethyl-(9CI) is unique due to the presence of both an ethyl group at the nitrogen atom and an amino group at the third position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-ethylpyrrol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-2-8-4-3-6(7)5-8/h3-5H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDVMTMIRTVAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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